molecular formula C12H8N4O2S B3127638 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile CAS No. 338420-96-5

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile

Cat. No. B3127638
CAS RN: 338420-96-5
M. Wt: 272.28 g/mol
InChI Key: LLVBBVKTJNORCU-UHFFFAOYSA-N
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Description

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile, also known as NBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Structural Characterization and Enzyme Inhibition

A study by Al-Wahaibi et al. (2021) on structural insights of dihydropyrimidine-5-carbonitriles revealed that compounds related to 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile exhibit potential as dihydrofolate reductase (DHFR) inhibitors. These compounds were characterized using X-ray diffraction, showing an L-shaped conformation and analyzed for their molecular docking against DHFR, suggesting their possible role in chemotherapeutic applications Al-Wahaibi et al., 2021.

Antimalarial Properties

Research by Colbry et al. (1984) investigated the antimalarial properties of pyridopyrimidines, which share structural similarities with 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile. The study described the synthesis of these compounds and evaluated their efficacy against malaria, providing insights into their potential use in treating this disease Colbry et al., 1984.

Molecular Docking and Chemotherapeutic Potential

Alzoman et al. (2015) conducted a comprehensive spectroscopic investigation of a similar compound, emphasizing its potential as a chemotherapeutic agent. The study included molecular docking to assess inhibitory activity against specific proteins, highlighting the compound's relevance in developing new therapeutic agents Alzoman et al., 2015.

Synthesis and Chemical Transformations

Xue-zhong (2010) focused on the synthesis of related compounds, shedding light on the chemical transformations that these types of molecules can undergo. Such studies are crucial for understanding the reactivity and functionalization possibilities of 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile derivatives Xue-zhong, 2010.

properties

IUPAC Name

2-[(2-nitrophenyl)methylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c13-5-9-6-14-12(15-7-9)19-8-10-3-1-2-4-11(10)16(17)18/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVBBVKTJNORCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C=N2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200536
Record name 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile

CAS RN

338420-96-5
Record name 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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